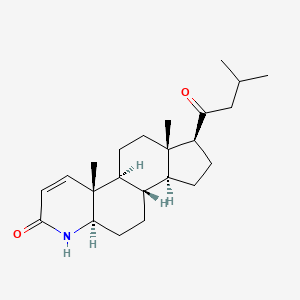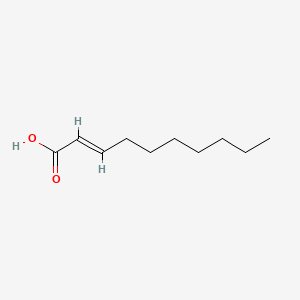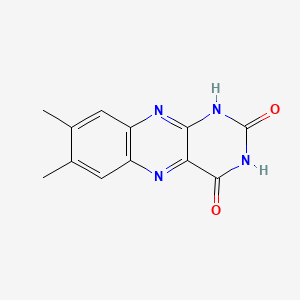
Lumichrome
Overview
Description
Mechanism of Action
Target of Action
Lumichrome, a natural photodegradation product and catabolite of flavin coenzymes , primarily targets Flavin Reductase (NADPH) in humans and Riboflavin Biosynthesis Protein RibF in Thermotoga maritima . These targets play crucial roles in various biochemical processes, including the biosynthesis of flavins .
Mode of Action
It is believed that this compound interacts with its targets to induce the biosynthesis of classical phytohormones . This interaction leads to significant developmental changes in plants .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the biosynthesis of classical phytohormones . It also influences the extracellular exudation of this compound, riboflavin, and indole acetic acid by N2-fixing rhizobia . These compounds are perceived to be symbiotic signals, playing a crucial role in plant growth and development .
Result of Action
This compound has been found to elicit major developmental changes in plants at very low nanomolar concentrations . These changes include early initiation of trifoliate leaves, expansion of unifoliate and trifoliate leaves, increased stem elongation and leaf area, and consequently greater biomass accumulation in monocots and dicots . Higher concentrations of this compound can depress root development and reduce growth of certain leaves .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the concentration of this compound in the xylem sap of plants increases when they are inoculated with infective rhizobia . This increase in concentration results in dramatic developmental changes . This compound and riboflavin secreted by soil rhizobia also function as ecological cues for sensing environmental stress . The effects of this compound on plant growth are likely to be influenced by the type of plant species and the environment .
Biochemical Analysis
Biochemical Properties
Lumichrome is involved in several biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. One of the key interactions is with flavin reductase, an enzyme that catalyzes the reduction of flavins using NADPH as a cofactor . This compound also interacts with riboflavin biosynthesis protein RibF, which is involved in the biosynthesis of riboflavin . These interactions highlight the role of this compound in maintaining cellular redox balance and its involvement in metabolic pathways related to flavin metabolism.
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in plants. At low nanomolar concentrations, this compound promotes early initiation of trifoliate leaves, expansion of unifoliate and trifoliate leaves, increased stem elongation, and greater biomass accumulation in monocots and dicots . It also affects root development, with higher concentrations leading to depressed root growth . These effects are likely mediated through the modulation of phytohormone biosynthesis and signaling pathways, including ethylene and auxin pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and the modulation of gene expression. This compound has been shown to mimic starch and ethylene-associated symbiotic responses in plants, leading to enhanced starch accumulation and altered ethylene metabolism . It also influences the expression of genes involved in symbiosis, transcriptional regulation, and metabolic responses . Proteomic studies have revealed that this compound affects the abundance of proteins involved in protein folding, glycolysis, and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under controlled conditions, but its effects on cellular function can change with prolonged exposure. For example, this compound treatment in plants leads to sustained changes in gene expression and metabolic profiles over time . Long-term exposure to this compound can result in altered root respiration, stomatal conductance, and photosynthetic rates .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to promote growth and development, while higher doses can lead to adverse effects. For instance, in plant models, low concentrations of this compound enhance growth and biomass accumulation, whereas higher concentrations inhibit root development . Similar dose-dependent effects are observed in other biological systems, highlighting the importance of optimizing this compound dosage for desired outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to flavin metabolism. It is a breakdown product of riboflavin and can be further metabolized by various enzymes. In non-phototrophic organisms, this compound mediates the upregulation of tryptophan metabolism and the glycolysis and tricarboxylic acid cycles, leading to increased biomass production . These metabolic pathways underscore the role of this compound in energy conversion and cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In plants, this compound is taken up by roots and transported to shoots, where it accumulates and exerts its effects on growth and development . The xylem transport system plays a crucial role in the distribution of this compound, facilitating its movement from roots to aerial parts of the plant . This transport mechanism ensures that this compound reaches target tissues and elicits its biological effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. In plants, this compound is localized in various cellular compartments, including the cytoplasm and organelles involved in metabolic processes . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This subcellular distribution allows this compound to interact with key biomolecules and participate in cellular processes such as gene expression regulation and metabolic flux .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lumichrome can be synthesized through the photolysis of riboflavin. In this method, riboflavin is irradiated under fluorescent light, leading to the formation of this compound. This process typically yields this compound in about 72% yield .
Industrial Production Methods: Industrial production of this compound can be achieved using bacterial strains such as Microbacterium sp. strain TPU 3598. This strain can produce this compound when cultivated with riboflavin. Two methods are commonly used: the cultivation method and the resting cell method. In the cultivation method, riboflavin is added during the cultivation process, resulting in high yields of this compound. The resting cell method involves using cells in a buffer solution to convert riboflavin to this compound .
Chemical Reactions Analysis
Types of Reactions: Lumichrome undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the methyl groups of this compound, often using halogenating agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of this compound .
Scientific Research Applications
Lumichrome has a wide range of applications in scientific research:
Comparison with Similar Compounds
Lumiflavin: Another photodegradation product of riboflavin, used in photophysical studies.
Riboflavin: The parent compound, essential for various biological processes.
Flavin Mononucleotide (FMN): A derivative of riboflavin involved in redox reactions.
Flavin Adenine Dinucleotide (FAD): A coenzyme involved in various metabolic processes.
Lumichrome’s unique properties and diverse applications make it a compound of significant interest in various fields of research and industry.
Properties
IUPAC Name |
7,8-dimethyl-1H-benzo[g]pteridine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-5-3-7-8(4-6(5)2)14-10-9(13-7)11(17)16-12(18)15-10/h3-4H,1-2H3,(H2,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTJUVIJVLLGSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C3C(=N2)C(=O)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148600 | |
| Record name | 7,8-Dimethylalloxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086-80-2 | |
| Record name | Lumichrome | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dimethylalloxazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001086802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lumichrome | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | lumichrome | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7,8-Dimethylalloxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LUMICHROME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99U1UDJ2HM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>300 °C | |
| Record name | Lumichrome | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of lumichrome, and what are its key physical properties?
A3: this compound (7,8-dimethylalloxazine, C12H10N4O2) possesses an alloxazine ring system, a key structural feature distinguishing it from its precursor, riboflavin. [, , , ] This tricyclic ring system, with its conjugated double bonds, contributes to this compound's absorption and fluorescence properties. [, , ]
Q2: What are the potential applications of this compound based on its known properties?
A2: this compound's diverse biological activities and unique photochemical properties make it a promising candidate for various applications:
- Plant Growth Promotion: this compound's ability to stimulate plant growth at low concentrations makes it a potential plant growth-promoting substance. [, , ] Future research can explore its use as a biofertilizer or biostimulant, offering a sustainable alternative to synthetic chemicals in agriculture.
- Antibacterial Agent: this compound's ability to modulate bacterial quorum sensing [] and its phototoxic properties [] open avenues for developing novel antibacterial strategies. This is particularly relevant in the context of increasing antibiotic resistance.
- Pharmaceutical Applications: this compound's reported anticancer properties against lung cancer cells, [] inhibitory effects on osteoclastogenesis and bone resorption, [] and its potential as an antioxidant [] warrant further investigation for developing new therapeutic agents.
- Biomarker and Diagnostic Tool: this compound's presence in honey serves as a marker for specific floral origins, aiding in honey authentication. [, ] Its detection and quantification in biological samples might also offer insights into metabolic processes and microbial activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



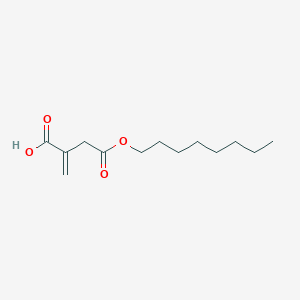
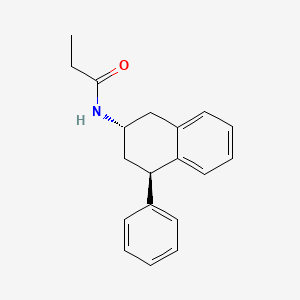
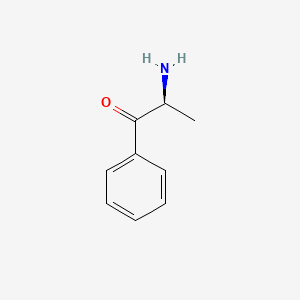


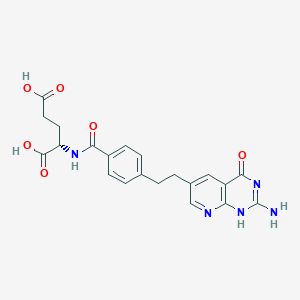
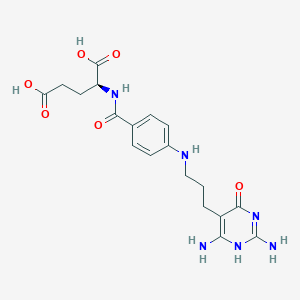
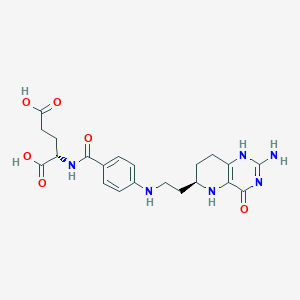

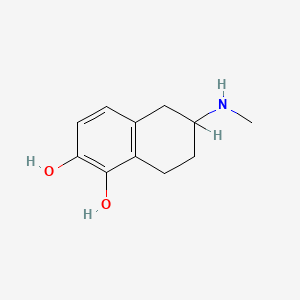
![Methyl 3-(2,6-dichlorophenyl)-5-({2-[(methylamino)carbonyl]hydrazino}carbonyl)isoxazole-4-carboxylate](/img/structure/B1664639.png)
